Valdecoxib-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)/i1+1,11+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPDTQAFDNKSHK-LQFUBYOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676191 |

Source

|

| Record name | 4-[5-(~13~C)Methyl-3-phenyl(5-~13~C,~15~N)-1,2-oxazol-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189428-23-6 |

Source

|

| Record name | 4-[5-(~13~C)Methyl-3-phenyl(5-~13~C,~15~N)-1,2-oxazol-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Principle of Isotope Dilution Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for the precise and accurate quantification of molecules in complex matrices. Recognized for its high metrological quality, IDMS is a cornerstone in drug development, clinical chemistry, and various scientific fields where exact measurement is paramount. This guide delves into the core principles of IDMS, providing a comprehensive overview of its methodology, applications, and the quantitative performance that establishes it as a reference method.

Core Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of Isotope Dilution Mass Spectrometry lies in the use of an isotopically labeled form of the analyte as an internal standard.[1] This "spike" is a version of the molecule of interest that has been enriched with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), giving it a distinct, higher mass.[1]

The process begins with the addition of a precisely known amount of this isotopically labeled internal standard to a sample containing an unknown quantity of the native, unlabeled analyte.[1][2] The standard and the analyte are then allowed to reach equilibrium, ensuring a homogeneous mixture.[1] Because the isotopically labeled standard is chemically identical to the analyte, it behaves in the same manner during all subsequent sample preparation and analysis steps. Any sample loss during extraction, purification, or ionization will affect both the analyte and the internal standard equally.

Following sample preparation, the mixture is introduced into a mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct detection and quantification of both the native analyte and the heavier, isotopically labeled internal standard. The concentration of the analyte in the original sample is then calculated based on the measured ratio of the signals from the native analyte and the internal standard. This ratiometric measurement is the key to the high precision and accuracy of IDMS, as it is independent of sample recovery and matrix effects.

The IDMS Workflow: A Logical Overview

The logical workflow of an Isotope Dilution Mass Spectrometry analysis can be visualized as a sequential process, from sample preparation to final data analysis. Each step is crucial for achieving accurate and reliable quantitative results.

Figure 1: Generalized workflow of Isotope Dilution Mass Spectrometry (IDMS).

Generalized Experimental Protocol for IDMS in Drug Development

This protocol outlines the essential steps for the quantitative analysis of a drug in a biological matrix (e.g., plasma, serum) using IDMS.

Materials and Reagents

-

Analyte Standard: A certified reference material of the drug to be quantified.

-

Isotopically Labeled Internal Standard (Spike): A high-purity, stable isotope-labeled version of the analyte.

-

Biological Matrix: Drug-free plasma, serum, or other relevant biological fluid for the preparation of calibrators and quality control samples.

-

Solvents: High-purity solvents (e.g., methanol, acetonitrile, water) for sample preparation and liquid chromatography.

-

Reagents: Acids, bases, or salts as required for sample preparation and mobile phase modification.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare primary stock solutions of the analyte and the isotopically labeled internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the stock solution to cover the expected concentration range in the study samples. Prepare a working solution of the internal standard at a fixed concentration.

-

Calibration Standards: Prepare a set of calibration standards by spiking known amounts of the analyte working solutions into the drug-free biological matrix.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove potential interferences. Common techniques include:

-

Protein Precipitation: Add a precipitating agent (e.g., cold acetonitrile or methanol) to the sample to denature and pellet proteins. Centrifuge the sample and collect the supernatant containing the analyte and internal standard.

-

Liquid-Liquid Extraction (LLE): Use two immiscible solvents to partition the analyte and internal standard from the aqueous biological matrix into the organic phase.

-

Solid-Phase Extraction (SPE): Pass the sample through a solid sorbent that retains the analyte and internal standard. Wash the sorbent to remove interferences, and then elute the analyte and internal standard with a suitable solvent.

General Procedure:

-

To a known volume of the biological sample (calibrator, QC, or unknown), add a precise volume of the internal standard working solution.

-

Vortex to ensure thorough mixing and allow for equilibration.

-

Perform the chosen extraction procedure (protein precipitation, LLE, or SPE).

-

Evaporate the solvent from the extracted sample and reconstitute in the mobile phase for LC-MS analysis.

LC-MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography (LC) system. The LC column separates the analyte and internal standard from other components in the sample extract. A gradient elution with an appropriate mobile phase is typically used.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both the analyte and the internal standard.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is typically applied.

-

Concentration Determination: Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Quantitative Performance of IDMS in Therapeutic Drug Monitoring

The use of an isotopically labeled internal standard that behaves identically to the analyte allows IDMS to achieve exceptional accuracy and precision, making it the gold standard for therapeutic drug monitoring (TDM). The following tables summarize typical performance characteristics of IDMS methods for the quantification of various drugs.

Table 1: Accuracy and Precision of IDMS for Therapeutic Drug Monitoring

| Drug Class | Analyte | Matrix | Accuracy (% Bias) | Precision (% RSD) | Reference |

| Immunosuppressant | Tacrolimus | Whole Blood | -2.5 to 2.1 | < 5 | |

| Sirolimus | Whole Blood | -3.1 to 1.8 | < 6 | ||

| Everolimus | Whole Blood | -2.8 to 2.5 | < 7 | ||

| Cyclosporine A | Whole Blood | -4.2 to 3.9 | < 8 | ||

| Antibiotic | Piperacillin | Plasma | -4.1 to 5.2 | < 6.5 | |

| Meropenem | Plasma | -3.8 to 4.7 | < 7.2 | ||

| Vancomycin | Plasma | -5.5 to 6.1 | < 5.8 | ||

| Antiepileptic | Carbamazepine | Serum | -0.1 to 0.6 | < 1.6 |

Table 2: Sensitivity of IDMS Methods for Therapeutic Drug Monitoring

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |

| Tacrolimus | Whole Blood | 0.8 ng/mL | 50.0 ng/mL | |

| Sirolimus | Whole Blood | 0.7 ng/mL | 50.0 ng/mL | |

| Everolimus | Whole Blood | 1.0 ng/mL | 50.0 ng/mL | |

| Cyclosporine A | Whole Blood | 2.5 ng/mL | 500.0 ng/mL | |

| Ciprofloxacin | Plasma | 0.02 µg/mL | 20 µg/mL | |

| Linezolid | Plasma | 0.5 µg/mL | 160 µg/mL |

Conclusion

Isotope Dilution Mass Spectrometry provides a robust and reliable platform for the accurate and precise quantification of drugs and their metabolites in complex biological matrices. Its principle of using a chemically identical, isotopically labeled internal standard effectively mitigates variations in sample preparation and analysis, leading to data of the highest quality. For researchers, scientists, and professionals in drug development, a thorough understanding and implementation of IDMS are crucial for making informed decisions regarding the safety and efficacy of therapeutic agents. The detailed protocols and performance data presented in this guide underscore the power and utility of IDMS as a definitive quantitative method.

References

The Cornerstone of Precision: An In-depth Guide to Internal Standards in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the accuracy and reliability of quantitative bioanalysis are paramount. At the heart of achieving this precision lies the use of an internal standard (IS), a compound integral to correcting for the inevitable variability that occurs during sample processing and analysis. This technical guide delves into the core principles of internal standards, their selection, application, and profound impact on data quality, providing a comprehensive resource for professionals in the field.

The Fundamental Role of an Internal Standard

An internal standard is a compound of a known, constant concentration added to every sample—including calibration standards, quality controls (QCs), and unknown study samples—ideally at the very beginning of the analytical workflow.[1][2] Its primary purpose is to normalize the response of the target analyte, compensating for variations that can arise from multiple sources.[1] By calculating the ratio of the analyte's response to the IS's response, analysts can significantly improve the accuracy and precision of the final concentration measurement.

Sources of Analytical Variability Corrected by an Internal Standard:

-

Sample Preparation: Losses during extraction, dilution, or reconstitution.

-

Injection Volume: Minor inconsistencies in the volume injected by the autosampler.

-

Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the biological matrix.

-

Instrumental Drift: Fluctuations in instrument sensitivity or performance over the course of an analytical run.

The workflow below illustrates the integration of an internal standard into a typical bioanalytical process using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Types of Internal Standards: A Comparative Overview

The choice of an internal standard is a critical decision in method development. The two primary types used in LC-MS bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analogs.

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL-IS is the analyte molecule in which one or more atoms have been replaced by a heavy isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. This near-perfect tracking provides the most effective normalization.

-

Structural Analog Internal Standards: A structural analog is a compound with a chemical structure and physicochemical properties closely matching the analyte but is not present in the sample. They are used when a SIL-IS is not available or is prohibitively expensive. While effective, they may not perfectly mimic the analyte's behavior during ionization or chromatography, which can sometimes lead to less accurate correction.

The following table summarizes the key characteristics and considerations for each type.

| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |

| Principle | Analyte with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). | Chemically similar but distinct compound. |

| Chromatography | Co-elutes with the analyte. | Elutes closely but separately from the analyte. |

| Matrix Effect | Experiences virtually identical matrix effects as the analyte. | Experiences similar, but not identical, matrix effects. |

| Cost & Availability | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive. |

| Performance | Considered the "gold standard" for accuracy and precision. | Performance can be excellent but depends heavily on structural similarity. |

| Regulatory View | Preferred by regulatory agencies like the FDA. | Acceptable, but its suitability must be thoroughly validated. |

Selection Criteria for the Ideal Internal Standard

Selecting the right internal standard is a process guided by several key principles. The goal is to choose a compound that behaves as closely as possible to the analyte throughout the entire analytical procedure.

Key Selection Criteria:

-

Structural Similarity: The IS should have physicochemical properties (e.g., pKa, logP, solubility) very similar to the analyte to ensure comparable extraction recovery and chromatographic behavior.

-

Isotopic Stability (for SIL-IS): Isotopic labels must be on a stable part of the molecule to prevent exchange with protons from the solvent or matrix. Labeling on heteroatoms like oxygen or nitrogen should be avoided.

-

Mass Difference (for SIL-IS): The mass difference between the SIL-IS and the analyte should be sufficient (ideally ≥ 4 Da) to prevent mass spectrometric cross-talk.

-

Purity: The IS must be free of the analyte to avoid artificially inflating the measured concentration.

-

Non-interference: The IS must not interfere with the measurement of the analyte or other components in the sample and should not be naturally present in the biological matrix.

The decision-making process for selecting an IS can be visualized as follows:

Quantitative Data: The Impact of IS Selection on Assay Performance

The superiority of a well-chosen SIL-IS over a structural analog or analysis without an IS is best demonstrated through quantitative data. Studies consistently show that SIL standards improve assay precision and accuracy.

Table 1: Comparison of Assay Performance for Angiotensin IV with Different Internal Standards This table summarizes data from a study comparing a structural analog to a SIL-IS for the quantification of Angiotensin IV in brain dialysates. The use of the SIL-IS resulted in marked improvements in precision and accuracy.

| Parameter | No Internal Standard | Structural Analog IS | Stable Isotope-Labeled (SIL) IS |

| Precision (%CV) | High Variability | Improved | Best (Lowest %CV) |

| Accuracy (%Bias) | Reduced Accuracy | Improved | Best (Lowest %Bias) |

| Linearity (r²) | Acceptable | Improved | Improved |

Data adapted from a study on Angiotensin IV quantification.

Table 2: Impact of Internal Standard on Assay Precision and Accuracy for Kahalalide F This table shows data from a study on the anticancer agent Kahalalide F, where replacing a structural analog with a SIL-IS significantly improved both the precision and accuracy of the method.

| Parameter | Structural Analog IS | Stable Isotope-Labeled (SIL) IS |

| Mean Bias (%) | 96.8% | 100.3% |

| Standard Deviation | 8.6% | 7.6% |

| Statistical Significance (p-value) | p < 0.0005 (Significant deviation from 100%) | p = 0.5 (No significant deviation from 100%) |

Data from Stokvis et al., demonstrating a statistically significant improvement with a SIL-IS.

Experimental Protocol: A Practical Example

To illustrate the application of an internal standard, the following is a generalized protocol for the quantification of a small molecule drug in human plasma using protein precipitation followed by LC-MS/MS.

Objective: To accurately quantify Drug 'X' in human plasma samples. Internal Standard: Stable Isotope-Labeled Drug 'X' (SIL-IS).

Methodology:

-

Preparation of Solutions:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of both the analyte (Drug 'X') and the SIL-IS in methanol.

-

Working Solutions: Prepare a series of analyte working solutions by serial dilution for building the calibration curve. Prepare a single SIL-IS working solution (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Spike blank human plasma with the analyte working solutions to create calibration standards covering the desired concentration range (e.g., 1 to 1000 ng/mL).

-

Separately, prepare at least three levels of QCs (low, medium, and high) in blank plasma.

-

-

Sample Extraction (Protein Precipitation):

-

To 50 µL of each sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution (100 ng/mL). Vortex briefly.

-

Add 200 µL of cold acetonitrile (as the precipitation solvent).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A suitable UHPLC system with a C18 reverse-phase column.

-

Mobile Phases: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A chromatographic gradient that provides good separation of the analyte from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and one for the SIL-IS.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the SIL-IS.

-

Calculate the peak area ratio (Analyte Area / SIL-IS Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration for the calibration standards, using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Regulatory Perspective and Conclusion

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on bioanalytical method validation. These guidelines emphasize the need for methods to be robust, reliable, and "fit-for-purpose." The use of an appropriate internal standard is a cornerstone of meeting these requirements, with a strong preference for stable isotope-labeled standards.

References

Valdecoxib-13C2,15N: A Technical Guide for Researchers

Valdecoxib-13C2,15N is a stable isotope-labeled version of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[][2] This isotopically labeled form is a valuable tool in pharmaceutical and biomedical research, particularly in pharmacokinetic studies, metabolism assays, and as an internal standard for quantitative analysis. This guide provides a detailed overview of its chemical structure, properties, and relevant experimental contexts.

Chemical Structure and Properties

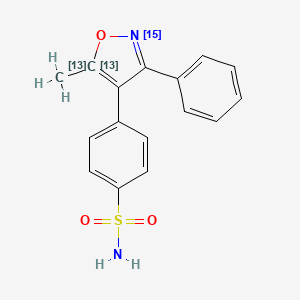

This compound is structurally identical to Valdecoxib, with the exception of the isotopic labeling. Specifically, two carbon atoms and one nitrogen atom in the isoxazole ring are replaced with their stable isotopes, ¹³C and ¹⁵N, respectively.[3] This labeling provides a distinct mass signature that allows it to be differentiated from its unlabeled counterpart in mass spectrometry-based analyses, without altering its chemical reactivity.

The IUPAC name for this compound is 4-(5-(1-¹³C)methyl-3-phenyl-(5-¹³C,2-¹⁵N)1,2-oxazol-4-yl)benzenesulfonamide.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | ¹³C₂¹⁴C₁₄H₁₄¹⁵NN O₃S | [2] |

| Molecular Weight | 317.34 g/mol | |

| Exact Mass | 317.07625805 Da | |

| Appearance | White Solid | |

| Solubility | Soluble in Ethanol and Methanol | |

| Storage Temperature | -20°C | |

| Unlabeled CAS Number | 181695-72-7 | |

| Labeled CAS Number | 1189428-23-6 |

Mechanism of Action: Selective COX-2 Inhibition

Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function. In contrast, COX-2 is induced during inflammation. By selectively inhibiting COX-2, Valdecoxib reduces the production of inflammatory prostaglandins while having a minimal effect on the protective functions of COX-1, thereby offering anti-inflammatory and analgesic effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Synthesis Overview

The synthesis of Valdecoxib typically involves the construction of the core 3,4-diarylisoxazole structure. While specific protocols for the isotopic labeling of this compound are proprietary to the manufacturers, a general synthetic approach for the unlabeled compound involves the reaction of a substituted deoxybenzoin with hydroxylamine to form an oxime, followed by cyclization to create the isoxazole ring. For the synthesis of this compound, isotopically labeled precursors would be incorporated during this process.

Pharmacokinetic Properties

Valdecoxib is well-absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2C9) and through glucuronidation. Less than 5% of the drug is excreted unchanged in the urine and feces. The stable isotope-labeled this compound is expected to have identical pharmacokinetic properties to its unlabeled counterpart, making it an ideal tracer for absorption, distribution, metabolism, and excretion (ADME) studies.

Table 2: Pharmacokinetic Parameters of Valdecoxib

| Parameter | Value | Source |

| Bioavailability | 83% | |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | |

| Plasma Protein Binding | ~98% | |

| Apparent Volume of Distribution (Vss/F) | ~86 L | |

| Metabolism | Hepatic (CYP3A4, CYP2C9, Glucuronidation) | |

| Elimination Half-life (t1/2) | ~2.27 hours (in beagles) |

Experimental Protocols: Quantitative Analysis

This compound is frequently used as an internal standard in the quantitative analysis of Valdecoxib in biological matrices. A common technique is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Example Protocol: Determination of Valdecoxib in Plasma

This protocol is based on the methodology for analyzing parecoxib and its metabolite valdecoxib.

-

Sample Preparation:

-

To a 100 µL plasma sample, add a known concentration of the internal standard (this compound).

-

Precipitate proteins by adding acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Perform chromatographic separation on a C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid).

-

Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

Valdecoxib: m/z 312.89 → 118.02

-

This compound (Internal Standard): The precursor ion would be m/z ~316, with a specific product ion monitored.

-

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of Valdecoxib in the unknown samples from this curve.

-

References

Synthesis and Purification of Valdecoxib-¹³C₂,¹⁵N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of isotopically labeled Valdecoxib (Valdecoxib-¹³C₂,¹⁵N). This labeled internal standard is crucial for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolism assays, ensuring accuracy and precision in drug development.

Introduction

Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, formerly used as a nonsteroidal anti-inflammatory drug (NSAID).[1] Accurate quantification of Valdecoxib and its metabolites in biological matrices is essential for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards are the gold standard for such quantitative analyses, as they exhibit identical chemical and physical properties to the analyte but are distinguishable by mass spectrometry. This guide outlines a detailed, albeit hypothetical, synthetic and purification strategy for Valdecoxib-¹³C₂,¹⁵N, designed to be a practical resource for researchers in the field.

Proposed Synthesis of Valdecoxib-¹³C₂,¹⁵N

The proposed synthetic route for Valdecoxib-¹³C₂,¹⁵N is adapted from established methods for the synthesis of unlabeled Valdecoxib.[2] The strategy involves the incorporation of ¹³C and ¹⁵N isotopes via commercially available labeled starting materials.

Synthetic Scheme

The overall synthetic scheme is a multi-step process beginning with the synthesis of a labeled isoxazole core, followed by sulfonation and amination.

Caption: Proposed synthetic pathway for Valdecoxib-¹³C₂,¹⁵N.

Experimental Protocol

Step 1: Synthesis of [¹⁵N]-3-Phenyl-5-methylisoxazole-4-yl-[4-¹³C]-phenylamine (Intermediate 1)

-

Oxime Formation: React 1-phenyl-[2-¹³C]-ethanone with [¹⁵N]-hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an appropriate solvent (e.g., ethanol/water) to form the corresponding labeled oxime.

-

Cyclization: The labeled oxime is then reacted with a suitable acetylating agent (e.g., acetic anhydride) to facilitate the cyclization to the isoxazole ring.

-

Aromatic Substitution: The resulting labeled 5-methyl-3-phenylisoxazole is then coupled with a [ring-¹³C₆]-aniline derivative under conditions suitable for forming the 4-phenylisoxazole linkage.

Step 2: Synthesis of 4-(5-Methyl-3-phenyl-[2-¹⁵N]isoxazol-4-yl)-[1-¹³C]benzenesulfonyl chloride (Intermediate 2)

-

Sulfonation: Intermediate 1 is carefully added to an excess of chlorosulfonic acid at a controlled temperature (e.g., 0-5 °C).

-

Reaction Quenching: The reaction mixture is then cautiously poured onto crushed ice to precipitate the sulfonyl chloride product.

-

Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of Valdecoxib-¹³C₂,¹⁵N (Final Product)

-

Amination: Intermediate 2 is dissolved in a suitable organic solvent (e.g., acetone) and treated with an excess of aqueous ammonium hydroxide.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for completion.

-

Work-up: Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude Valdecoxib-¹³C₂,¹⁵N.

Purification of Valdecoxib-¹³C₂,¹⁵N

Purification of the final product is critical to ensure high chemical and isotopic purity. A multi-step purification protocol is proposed.

Purification Workflow

Caption: Proposed purification workflow for Valdecoxib-¹³C₂,¹⁵N.

Experimental Protocols

Column Chromatography (Initial Purification):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane.

-

Procedure: The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the silica gel column. The product is eluted with the mobile phase gradient, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated.

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV at 254 nm.

-

Procedure: The partially purified product from column chromatography is dissolved in the mobile phase and injected onto the preparative HPLC system. The peak corresponding to Valdecoxib-¹³C₂,¹⁵N is collected, and the solvent is removed under reduced pressure.

Crystallization (Final Polishing):

The product obtained from preparative HPLC is recrystallized from a suitable solvent system (e.g., ethanol/water) to remove any remaining minor impurities and to obtain a crystalline solid.

Data Presentation

The following tables summarize the hypothetical quantitative data expected from the synthesis and purification of Valdecoxib-¹³C₂,¹⁵N.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Isoxazole Formation | [¹⁵N]-Hydroxylamine HCl, 1-Phenyl-[2-¹³C]-ethanone | 80 | 4 | 75 |

| 2 | Sulfonation | Chlorosulfonic Acid | 0-5 | 2 | 85 |

| 3 | Amination | Ammonium Hydroxide | 25 | 6 | 90 |

Table 2: Purification Step Purity and Recovery

| Purification Step | Starting Purity (Hypothetical) | Mobile Phase/Solvent | Final Purity (Hypothetical) | Recovery (%) (Hypothetical) |

| Column Chromatography | ~85% | Hexane/Ethyl Acetate | ~95% | 80 |

| Preparative HPLC | 95% | Acetonitrile/Water (0.1% Formic Acid) | >99% | 90 |

| Crystallization | >99% | Ethanol/Water | >99.5% | 95 |

Table 3: Final Product Characterization

| Analysis | Technique | Expected Result |

| Chemical Purity | HPLC-UV | > 99.5% |

| Isotopic Purity | Mass Spectrometry | > 98% for ¹³C₂,¹⁵N |

| Molecular Weight | High-Resolution MS | Confirmed for C₁₄¹³C₂H₁₄N¹⁵NO₃S |

| Structure Confirmation | ¹H and ¹³C NMR | Consistent with Valdecoxib structure, showing characteristic shifts and couplings due to isotopic labeling |

Valdecoxib Signaling Pathway

Valdecoxib selectively inhibits the COX-2 enzyme, which is a key enzyme in the inflammatory pathway.

Caption: Valdecoxib's mechanism of action via COX-2 inhibition.

Valdecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H₂, the precursor to various pro-inflammatory prostaglandins.[3][4] This selective inhibition of COX-2 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[3]

Conclusion

This technical guide provides a detailed, hypothetical framework for the synthesis and purification of Valdecoxib-¹³C₂,¹⁵N. The proposed multi-step synthesis, rigorous purification protocol, and detailed analytical characterization are designed to yield a high-purity, stable isotope-labeled internal standard suitable for demanding bioanalytical applications. The successful implementation of this guide will enable researchers to perform accurate and reliable quantification of Valdecoxib in various biological matrices, thereby supporting crucial drug development studies.

References

Valdecoxib-¹³C₂,¹⁵N: A Technical Guide to its Certificate of Analysis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and isotopic purity of Valdecoxib-¹³C₂,¹⁵N, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, is a nonsteroidal anti-inflammatory drug (NSAID) that functions by blocking the conversion of arachidonic acid to prostaglandins.[1][2][3][4] The stable isotope-labeled version, Valdecoxib-¹³C₂,¹⁵N, is essential for accurate quantification in complex biological matrices by mass spectrometry.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for Valdecoxib-¹³C₂,¹⁵N provides critical data on its identity, purity, and quality. Below is a summary of typical specifications presented in a structured format for clarity.

| Parameter | Specification | Typical Value |

| Identity | ||

| Chemical Name | 4-(5-(¹³C)methyl-3-phenyl-(5-¹³C,2-¹⁵N)1,2-oxazol-4-yl)benzenesulfonamide | Conforms |

| CAS Number | 1189428-23-6 | Conforms |

| Molecular Formula | C₁₄¹³CH₁₄N¹⁵NO₃S | Conforms |

| Molecular Weight | 317.34 g/mol | Conforms |

| Purity | ||

| Chemical Purity (by HPLC) | ≥98% | 99.90%[5] |

| Isotopic Purity | ≥99 atom % ¹³C, ≥99 atom % ¹⁵N | Conforms |

| Isotopic Enrichment | Reported as atom % excess | ≥98% |

| Physical Properties | ||

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO, Methanol | Conforms |

| Storage | ||

| Recommended Storage | -20°C, protect from light and moisture | Conforms |

Experimental Protocols

The determination of the quality parameters listed in the CoA involves a series of rigorous experimental protocols. The following sections detail the methodologies for assessing chemical and isotopic purity.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of Valdecoxib-¹³C₂,¹⁵N is typically determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: A stock solution of Valdecoxib-¹³C₂,¹⁵N is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a working concentration (e.g., 25 µg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to Valdecoxib-¹³C₂,¹⁵N and any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Isotopic Purity and Enrichment Determination by Mass Spectrometry

The isotopic purity and enrichment of Valdecoxib-¹³C₂,¹⁵N are determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

-

Sample Preparation: The sample is prepared as a dilute solution in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative ion mode, optimized for Valdecoxib.

-

Mass Range: A narrow mass range around the expected m/z values of the unlabeled and labeled Valdecoxib is scanned.

-

Resolution: Set to a high value (e.g., >10,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Isotopic Purity: The mass spectrum is examined for the presence of the unlabeled Valdecoxib (M+0). The isotopic purity is calculated by comparing the intensity of the fully labeled peak (M+3 for ¹³C₂ and ¹⁵N) to the sum of intensities of all isotopic peaks.

-

Isotopic Enrichment: The relative abundance of the different isotopologues (M+0, M+1, M+2, M+3) is measured. The isotopic enrichment is calculated based on the mole fraction of the heavy isotopes incorporated into the molecule.

-

Visualizations

Valdecoxib Mechanism of Action: COX-2 Inhibition

Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the inflammatory pathway. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation.

Caption: Valdecoxib's inhibition of the COX-2 enzyme in the prostaglandin synthesis pathway.

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the analysis of Valdecoxib-¹³C₂,¹⁵N, from sample reception to the final purity assessment.

Caption: Workflow for determining the chemical and isotopic purity of Valdecoxib-¹³C₂,¹⁵N.

References

Valdecoxib-13C2,15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Valdecoxib-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of Valdecoxib in complex biological matrices. This document outlines its commercial availability, key quantitative data, detailed experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS), and the relevant biological signaling pathway of its unlabeled counterpart, Valdecoxib.

Commercial Availability and Specifications

This compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the available quantitative data from various suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier/Distributor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Physical Form | Solubility | Storage Conditions |

| BOC Sciences | 1189428-23-6 | C₁₄¹³C₂H₁₄N¹⁵NO₃S | 317.34 | 95% atom ¹³C; 95% atom ¹⁵N[] | >98% (typical) | White to Off-white Solid[] | Soluble in Methanol[] | Store at -20°C[] |

| LGC Standards | 1189428-23-6 | ¹³C₂¹⁴C₁₄H₁₄¹⁵NN O₃S | 317.34 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Clinivex | 1189428-23-6 | C₁₄¹³CH₁₄N¹⁵NO₃S | 317.34 | Not specified | Not specified | Solid | Not specified | Recommended on product label and CoA |

| Santa Cruz Biotechnology | 1189428-23-6 | C₁₄(¹³C)₂H₁₄N(¹⁵N)O₃S | 317.34 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Mithridion | 1189428-23-6 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | -20°C |

Mechanism of Action: COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, inflammation, and fever. By selectively inhibiting COX-2, Valdecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 isoform, which is involved in gastrointestinal protection and platelet function.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Storage and Stability of Valdecoxib-13C2,15N

This guide provides a comprehensive overview of the recommended storage conditions and stability considerations for this compound, an isotopically labeled version of the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib. The inclusion of stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), makes this compound a valuable tool in various research applications, including metabolic studies and as an internal standard in analytical assays. Proper handling and storage are paramount to ensure its integrity and the reliability of experimental results.

Storage Conditions

To maintain the chemical purity and isotopic enrichment of this compound, it is essential to adhere to specific storage protocols. The following table summarizes the recommended storage conditions based on supplier guidelines and general best practices for handling stable isotope-labeled compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at room temperature unless otherwise specified on the product's Certificate of Analysis (CoA). For long-term storage or for temperature-sensitive batches, 2–8°C or -20°C is recommended.[1] | Prevents thermal degradation and minimizes the rate of potential chemical reactions. Colder temperatures are generally preferred for long-term preservation of chemical structure. |

| Light | Protect from light.[1] | Valdecoxib, like many aromatic compounds, may be susceptible to photodegradation. Amber vials or storage in a dark place is advised to prevent the formation of photolytic degradation products. |

| Moisture | Store in a tightly closed container in a dry place.[1] | The compound is relatively insoluble in water.[2] Protection from moisture is crucial to prevent hydrolysis and physical changes to the solid material. A desiccator can be used for added protection. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage. | While not always mandatory for short-term use, an inert atmosphere can prevent oxidative degradation over extended periods. |

Stability Profile

While specific, publicly available stability studies on this compound are limited, the stability profile of the parent compound, Valdecoxib, provides a strong indication of its expected behavior. Isotopic labeling with ¹³C and ¹⁵N does not typically alter the chemical stability of a molecule.

Key Stability Considerations:

-

Solid State Stability: As a white crystalline powder, Valdecoxib is expected to be stable in its solid form when stored under the recommended conditions.[2]

-

Solution Stability: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Valdecoxib is soluble in organic solvents like methanol and ethanol and freely soluble in alkaline aqueous solutions (pH=12). Acidic conditions should be evaluated for potential degradation.

-

Potential Degradation Pathways: Potential degradation pathways for Valdecoxib could include hydrolysis of the sulfonamide group or oxidative degradation, particularly under stress conditions (e.g., high temperature, extreme pH, presence of oxidizing agents).

Experimental Protocols: A General Workflow for Stability Assessment

The following section outlines a generalized experimental workflow for conducting a stability study on this compound. This protocol can be adapted based on specific laboratory capabilities and regulatory requirements.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound reference standard

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Stability chambers or incubators capable of maintaining controlled temperature and humidity

-

Appropriate solvents and reagents for sample preparation and analysis

-

Validated analytical method for the quantification of this compound and its potential impurities.

Methodology:

-

Initial Characterization:

-

Perform initial analysis of the this compound reference standard to establish its purity and identity. This serves as the time-zero (T₀) data point.

-

Techniques can include HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Sample Preparation and Storage:

-

Accurately weigh and prepare multiple aliquots of the compound.

-

Store the aliquots under different conditions as outlined in a stability protocol (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH, and refrigerated at 5°C).

-

Samples should be stored in appropriate containers that mimic the intended long-term storage.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 3, 6, 9, 12, 24 months), withdraw samples from each storage condition.

-

Analyze the samples using the validated analytical method to determine the concentration of this compound and the presence of any degradation products.

-

-

Data Analysis:

-

Compare the results from each time point to the initial T₀ data.

-

Calculate the percentage of remaining this compound and quantify any impurities.

-

Determine the shelf life of the compound under the tested conditions.

-

The following diagram illustrates the general workflow for a stability study.

Conclusion

References

Navigating the Metabolic Maze: A Technical Guide to Valdecoxib Metabolism for Study Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, has a well-characterized metabolic profile that is crucial for designing and interpreting pharmacokinetic, pharmacodynamic, and toxicological studies. This in-depth technical guide provides a comprehensive overview of the metabolic pathways of valdecoxib, complete with quantitative data, detailed experimental protocols, and visual representations of the metabolic cascade. Understanding these pathways is paramount for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective development of new chemical entities that may share similar metabolic routes.

Core Metabolic Pathways

Valdecoxib undergoes extensive hepatic metabolism, with less than 5% of the administered dose being excreted unchanged. The primary metabolic transformations involve both Phase I and Phase II reactions, leading to the formation of several metabolites. The two principal pathways are:

-

CYP-Mediated Oxidation: The initial and primary Phase I metabolic route is the oxidation of the methyl group on the isoxazole ring, catalyzed predominantly by cytochrome P450 enzymes CYP3A4 and CYP2C9.[1] This reaction forms an active hydroxymethyl metabolite, commonly designated as M1. Further oxidation of M1 leads to a carboxylic acid metabolite. Another minor oxidative pathway involves the N-hydroxylation of the sulfonamide moiety.

-

Glucuronidation: A significant Phase II metabolic pathway for valdecoxib is the direct N-glucuronidation of the sulfonamide group. Additionally, the primary Phase I metabolite (M1) undergoes O-glucuronidation. These conjugation reactions result in more water-soluble compounds that are readily excreted.

The major metabolites found in urine are the O-glucuronide of the hydroxylated metabolite and the N-glucuronide of the parent valdecoxib.

Quantitative Metabolic Data

The following tables summarize the key quantitative data related to the metabolism and excretion of valdecoxib in humans and mice.

Table 1: Excretion of Valdecoxib and its Metabolites in Humans following a Single Oral Dose of [¹⁴C]Valdecoxib

| Parameter | Percentage of Administered Dose | Reference |

| Total Radioactivity Recovered in Urine | ~76% | [2] |

| Total Radioactivity Recovered in Feces | ~18% | [2] |

| Unchanged Valdecoxib in Urine | <3% | [1] |

| Valdecoxib N-Glucuronide in Urine | ~20% | [2] |

| O-Glucuronide of Hydroxymethyl Metabolite (M1) in Urine | ~23% |

Table 2: Pharmacokinetic Parameters of Valdecoxib and its Active Metabolite (M1) in Mice after a Single 5 mg/kg Oral Dose

| Compound | Sex | Plasma AUC₀-∞ (µg·h/mL) | Reference |

| Valdecoxib | Male | 3.58 | |

| Female | 2.08 | ||

| M1 (Hydroxymethyl Metabolite) | Male | 0.850 | |

| Female | 1.63 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of valdecoxib metabolism. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Metabolism of Valdecoxib using Human Liver Microsomes

This protocol is designed to identify and quantify the metabolites of valdecoxib formed by human liver microsomal enzymes.

Materials:

-

Valdecoxib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS) (e.g., a structurally similar compound not present in the matrix)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of valdecoxib in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is ≤ 1%).

-

In a 96-well plate, add potassium phosphate buffer (pH 7.4).

-

Add the NADPH regenerating system.

-

Add the valdecoxib working solution to achieve the desired final concentration (e.g., 1 µM).

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed suspension of HLMs (final protein concentration, e.g., 0.5 mg/mL).

-

-

Incubation:

-

Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of valdecoxib and the formation of its metabolites.

-

CYP Inhibition Assay

This protocol is to determine the potential of valdecoxib to inhibit the activity of major CYP isozymes (e.g., CYP3A4 and CYP2C9).

Materials:

-

Valdecoxib

-

Pooled Human Liver Microsomes (HLMs) or recombinant CYP enzymes

-

Specific CYP probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Positive control inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)

-

Acetonitrile (ACN)

-

Internal standard (IS)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of valdecoxib, the probe substrate, and the positive control inhibitor.

-

-

Incubation Setup:

-

In a 96-well plate, set up incubations containing HLMs or recombinant CYPs, potassium phosphate buffer, and the NADPH regenerating system.

-

Add a range of concentrations of valdecoxib or the positive control inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the specific CYP probe substrate.

-

-

Incubation:

-

Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

-

-

Termination and Sample Processing:

-

Terminate the reaction with ice-cold acetonitrile containing the internal standard.

-

Process the samples as described in the in vitro metabolism protocol.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite from the probe substrate.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP activity at each concentration of valdecoxib and determine the IC₅₀ value.

-

Valdecoxib Glucuronidation Assay

This protocol is for assessing the formation of valdecoxib glucuronides by UDP-glucuronosyltransferases (UGTs).

Materials:

-

Valdecoxib

-

Pooled Human Liver Microsomes (HLMs)

-

UDP-glucuronic acid (UDPGA)

-

Alamethicin (a pore-forming agent)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Microsome Activation:

-

Pre-incubate HLMs with alamethicin in Tris-HCl buffer on ice to activate the UGT enzymes.

-

-

Incubation Setup:

-

In a 96-well plate, add the activated HLMs, Tris-HCl buffer, MgCl₂, and valdecoxib.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the glucuronidation reaction by adding UDPGA.

-

-

Incubation:

-

Incubate at 37°C for a specified time course.

-

-

Termination and Sample Processing:

-

Stop the reaction with ice-cold acetonitrile containing the internal standard.

-

Process the samples as described previously.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of valdecoxib glucuronides using a validated LC-MS/MS method.

-

Analytical Method: Quantification of Valdecoxib and its Metabolites by LC-MS/MS

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of valdecoxib and its metabolites in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for valdecoxib and each of its metabolites, as well as the internal standard, must be optimized. For example, for valdecoxib, a potential transition is m/z 313 -> 118.

Sample Preparation:

-

Plasma: Protein precipitation with acetonitrile is a common and effective method.

-

Urine: Solid-phase extraction (SPE) may be required for sample clean-up and concentration.

Conclusion

This technical guide provides a foundational understanding of the metabolic pathways of valdecoxib, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough grasp of these metabolic intricacies is indispensable for designing robust preclinical and clinical studies. The provided methodologies offer a starting point for in-house assay development and validation, enabling a comprehensive assessment of the metabolic fate of valdecoxib and other related chemical entities. By applying this knowledge, scientists can better predict drug behavior, mitigate risks of adverse drug interactions, and ultimately contribute to the development of safer and more effective therapeutics.

References

An In-Depth Technical Guide to the Pharmacokinetic Studies of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the pharmacokinetic (PK) evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). From fundamental PK parameters to detailed experimental protocols and metabolic pathways, this document serves as an essential resource for professionals in drug development and research.

Introduction to NSAID Pharmacokinetics

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a widely utilized class of medications for managing pain, inflammation, and fever.[1] Their therapeutic efficacy and safety profile are intrinsically linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is paramount for the development of new NSAID entities, the establishment of bioequivalence for generic formulations, and the optimization of dosing regimens in various patient populations.

Generally, NSAIDs are well-absorbed orally and are extensively bound to plasma proteins, primarily albumin.[2][3] This high protein binding limits their volume of distribution.[2] The elimination of most NSAIDs is dependent on hepatic biotransformation, involving Phase I and Phase II metabolic reactions, followed by renal excretion of the metabolites.[2]

Key Pharmacokinetic Parameters of Common NSAIDs

The pharmacokinetic profile of an NSAID is characterized by several key parameters that quantify the disposition of the drug in the body. Understanding these parameters is crucial for comparing different NSAIDs and for predicting their clinical behavior.

Data Presentation: Pharmacokinetic Parameters of Selected NSAIDs

The following table summarizes the key pharmacokinetic parameters for several commonly used NSAIDs. These values represent averages from various studies and can vary based on factors such as patient age, genetics, and co-administered medications.

| NSAID | Tmax (h) | Cmax (µg/mL) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h) | Half-life (t½) (h) | Protein Binding (%) |

| Ibuprofen | ~2 | ~20 | ~0.1 | 3-13 | 1.2-2 | >99 |

| Naproxen | 2-4 | 50-100 | ~0.1 | ~0.012 | 12-17 | >99 |

| Diclofenac | 1-2 | 1.5 | ~0.12 | ~16 | 1-2 | >99 |

| Celecoxib | ~3 | 0.7-0.8 | ~7 | ~30 | ~11 | ~97 |

| Ketoprofen | 0.5-2 | 7-10 | ~0.1 | ~7.8 | 1.5-2.5 | >99 |

Note: The values presented are approximate and can vary. Data compiled from multiple sources.

Experimental Protocols for Pharmacokinetic Studies

Accurate and reproducible experimental methods are the cornerstone of pharmacokinetic research. This section details common protocols for the quantification of NSAIDs in biological matrices, determination of plasma protein binding, and the design of preclinical pharmacokinetic studies.

Quantification of NSAIDs in Biological Samples

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent analytical techniques for the quantification of NSAIDs in plasma, serum, and other biological fluids.

3.1.1. Protocol: HPLC-UV Method for Ibuprofen in Human Plasma

This protocol provides a general framework for the determination of ibuprofen concentrations in human plasma using HPLC with ultraviolet (UV) detection.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add an internal standard (e.g., naproxen).

-

Acidify the plasma with a small volume of a suitable acid (e.g., 1M HCl) to facilitate extraction.

-

Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL).

-

Vortex the reconstituted sample and transfer it to an autosampler vial for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical isocratic mobile phase could be a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Injection Volume: Typically 20-50 µL.

-

Detection: UV detection at a wavelength where ibuprofen shows significant absorbance, typically around 220 nm.

-

Run Time: A short run time of 5-10 minutes is usually sufficient.

-

-

Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

3.1.2. Protocol: LC-MS/MS Method for NSAID Analysis

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of NSAIDs and their metabolites.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol followed by water.

-

Load the pre-treated plasma sample (e.g., diluted with a buffer) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the NSAID and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Similar to HPLC, but often utilizing columns with smaller particle sizes (e.g., sub-2 µm) for better resolution and faster analysis times. Gradient elution is common to separate multiple analytes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, and the polarity (positive or negative) is chosen based on the chemical properties of the NSAID.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent drug and its internal standard.

-

Determination of Plasma Protein Binding

Equilibrium dialysis is a widely accepted method for determining the extent of drug binding to plasma proteins.

Protocol: Equilibrium Dialysis for NSAID Protein Binding

-

Apparatus: Utilize a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff that retains proteins but allows the free drug to pass through.

-

Procedure:

-

Place a known concentration of the NSAID in plasma in one chamber.

-

Fill the other chamber with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the apparatus at a physiological temperature (37°C) with gentle agitation for a sufficient period to allow equilibrium to be reached (typically 4-24 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of the NSAID in both samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Calculation: The percentage of protein binding is calculated using the following formula:

-

% Bound = [ (Total Drug Concentration in Plasma Chamber - Drug Concentration in Buffer Chamber) / Total Drug Concentration in Plasma Chamber ] x 100

-

Preclinical Pharmacokinetic Study Design

Animal models, particularly rodents, are essential for the initial in vivo evaluation of an NSAID's pharmacokinetic profile.

Protocol: Oral Pharmacokinetic Study in Rats

-

Animal Model: Use a sufficient number of healthy adult rats (e.g., Sprague-Dawley or Wistar), typically fasted overnight before dosing.

-

Dosing: Administer the NSAID formulation orally via gavage at a predetermined dose.

-

Blood Sampling: Collect serial blood samples (e.g., via tail vein or cannulated artery) at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.

-

Bioanalysis: Quantify the NSAID concentration in the plasma/serum samples using a validated analytical method.

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Signaling Pathways and Metabolism

The therapeutic and adverse effects of NSAIDs are mediated through their interaction with cellular signaling pathways, primarily the cyclooxygenase (COX) pathway. Their elimination is governed by complex metabolic processes.

Prostaglandin Synthesis and NSAID Inhibition

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins.

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

Hepatic Metabolism of NSAIDs

The liver is the primary site of NSAID metabolism, which typically involves Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.

4.2.1. Ibuprofen Metabolism Pathway

Ibuprofen is primarily metabolized by CYP2C9 to its hydroxylated metabolites, which are then further oxidized.

Caption: Metabolic Pathway of Ibuprofen.

4.2.2. Diclofenac Metabolism Pathway

Diclofenac metabolism is also predominantly mediated by CYP2C9, leading to the formation of 4'-hydroxydiclofenac. It also undergoes glucuronidation by UGT2B7.

Caption: Metabolic Pathway of Diclofenac.

Conclusion

The pharmacokinetic evaluation of NSAIDs is a multifaceted process that is critical for the successful development and clinical application of these drugs. This guide has provided an in-depth overview of the core pharmacokinetic principles, quantitative data for common NSAIDs, detailed experimental protocols, and the underlying metabolic pathways. By leveraging this information, researchers and drug development professionals can design more effective studies, better interpret pharmacokinetic data, and ultimately contribute to the development of safer and more efficacious NSAID therapies.

References

- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Choosing the right nonsteroidal anti-inflammatory drug for the right patient: a pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Maze: A Technical Guide to Stable Isotope Labeling in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling in the critical field of drug metabolism. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount to developing safe and effective therapeutics.[1] Stable isotope labeling has emerged as a powerful and indispensable tool, offering a non-radioactive approach to meticulously trace the metabolic fate of new chemical entities.[1][2] By replacing specific atoms within a drug molecule with their heavier, non-radioactive counterparts (e.g., ²H, ¹³C, ¹⁵N), researchers can precisely differentiate the drug and its metabolites from endogenous molecules, enabling robust qualitative and quantitative analysis.[1][2]

Core Principles of Stable Isotope Labeling in Drug Metabolism

The fundamental principle behind stable isotope labeling lies in the ability to introduce a unique mass signature into a drug molecule without altering its fundamental chemical properties. This "mass shift" allows for the selective detection and quantification of the labeled drug and its subsequent metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Commonly used stable isotopes in drug metabolism studies include:

-

Deuterium (²H): Often used to probe kinetic isotope effects, which can reveal rate-limiting steps in metabolic pathways.

-

Carbon-13 (¹³C): A versatile label for tracing the carbon backbone of a drug molecule through various metabolic transformations.

-

Nitrogen-15 (¹⁵N): Useful for labeling nitrogen-containing compounds and studying their metabolic fate.

The primary advantage of using stable isotopes is their safety, as they do not pose the radiation risks associated with radioisotopes, making them ideal for human studies, including those involving vulnerable populations.

Key Applications in Drug Development

Stable isotope labeling is a versatile technique with a wide array of applications throughout the drug development pipeline:

-

Metabolite Identification and Profiling: Precisely identifying and quantifying the full spectrum of drug metabolites in various biological matrices.

-

Pharmacokinetic (PK) Studies: Accurately determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). The co-administration of a labeled intravenous microdose with an unlabeled oral therapeutic dose allows for the precise determination of absolute bioavailability.

-

Metabolic Pathway Elucidation: Mapping the specific metabolic pathways involved in the biotransformation of a drug, including the identification of key enzymes like cytochrome P450s.

-

Quantitative Analysis: Enabling highly accurate quantification of drugs and their metabolites through techniques like isotope dilution mass spectrometry.

-

Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the metabolism of a labeled drug.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data from stable isotope labeling studies. Below are key methodologies employed in the field.

Protocol 1: In Vitro Metabolite Identification using LC-MS

This protocol outlines a general procedure for identifying drug metabolites in in vitro systems, such as human liver microsomes, using a stable isotope-labeled drug candidate.

1. Synthesis of Stable Isotope Labeled Drug:

- Synthesize the drug candidate with a stable isotope (e.g., ¹³C, ²H) at a metabolically stable position to prevent the loss of the label during biotransformation.

2. Incubation with Human Liver Microsomes:

- Prepare an incubation mixture containing the stable isotope-labeled drug, human liver microsomes, and necessary cofactors (e.g., NADPH).

- Incubate the mixture at 37°C for a specified time to allow for metabolic reactions to occur.

3. Sample Preparation:

- Quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

- Centrifuge the sample to pellet the precipitated proteins.

- Collect the supernatant containing the drug and its metabolites.

- Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS analysis.

4. LC-MS/MS Analysis:

- Inject the prepared sample into a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

- Separate the parent drug and its metabolites using a suitable chromatographic method.

- Detect the ions using the mass spectrometer, looking for the characteristic mass shift of the stable isotope label in the metabolites compared to the unlabeled drug.

5. Data Analysis:

- Process the raw data to identify peaks corresponding to the labeled parent drug and its metabolites.

- Utilize the mass difference between the labeled and unlabeled compounds to confirm the identity of metabolites.

- Elucidate the structures of the metabolites based on their fragmentation patterns in the MS/MS spectra.